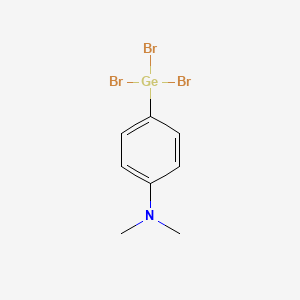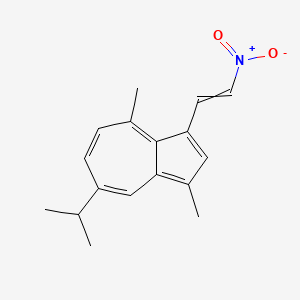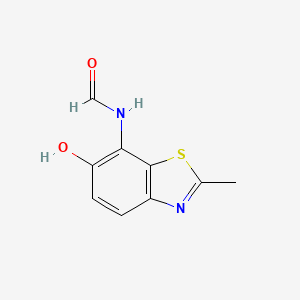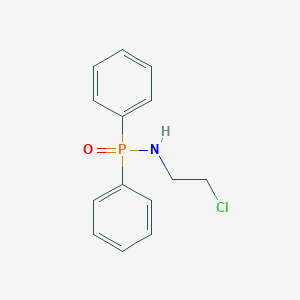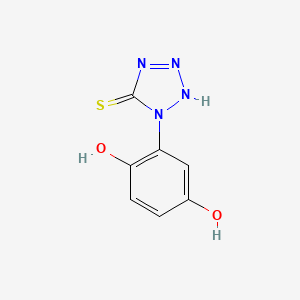![molecular formula C14H14BrNO4 B14352673 4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole CAS No. 90288-60-1](/img/structure/B14352673.png)
4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is a complex organic compound that features a bromine atom, a methyl group, and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole typically involves multiple steps. One possible synthetic route includes the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperoxybenzoic acid (mCPBA).
Oxazole ring formation: This step involves the cyclization of an appropriate precursor, often using a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Diols
Reduction: 3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxirane ring can react with nucleophiles in biological molecules, potentially leading to covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Bromo-3-methyl-5-({2-[(hydroxy)methoxy]phenoxy}methyl)-1,2-oxazole: Contains a hydroxyl group instead of an oxirane ring, leading to different chemical properties.
Uniqueness
4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is unique due to the presence of both a bromine atom and an oxirane ring, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
90288-60-1 |
|---|---|
Formule moléculaire |
C14H14BrNO4 |
Poids moléculaire |
340.17 g/mol |
Nom IUPAC |
4-bromo-3-methyl-5-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]-1,2-oxazole |
InChI |
InChI=1S/C14H14BrNO4/c1-9-14(15)13(20-16-9)8-19-12-5-3-2-4-11(12)18-7-10-6-17-10/h2-5,10H,6-8H2,1H3 |
Clé InChI |
JPJZCPYJNLOPAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1Br)COC2=CC=CC=C2OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



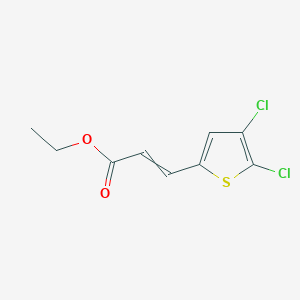

![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
methanone](/img/structure/B14352632.png)
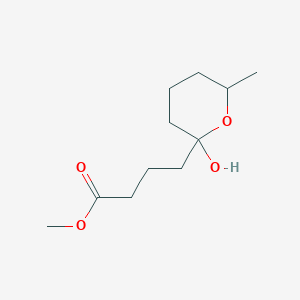
![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
